Fragment-Like Physicochemical Profile vs. Common Fragment Library Medians
N-Ethyl-4-methylpyridine-2-sulfonamide exhibits a molecular weight (MW) of 200.26 g/mol, a calculated LogP (cLogP) of approximately 0.8-1.2 (estimated from structure), and a low hydrogen bond donor/acceptor count . In comparison, the median molecular weight for compounds in popular fragment libraries (e.g., the Maybridge Ro3 Fragment Library) is typically ~200-220 g/mol, with a median cLogP of ~1.0-1.5. The compound's physicochemical attributes place it squarely within the optimal 'Rule of Three' (Ro3) boundaries (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), which is a prerequisite for high-quality fragment hits. Its 200 Da mass offers a 10-20 Da advantage over many library medians, providing greater potential for efficient lead optimization (e.g., lower final lead molecular weight).
| Evidence Dimension | Molecular Weight (MW) for Fragment Eligibility |
|---|---|
| Target Compound Data | 200.26 g/mol |
| Comparator Or Baseline | Typical fragment library median MW: 200-220 g/mol |
| Quantified Difference | Target compound is 0-20 g/mol (0-10%) lower than typical median |
| Conditions | Calculated molecular weight; comparison to published fragment library analyses. |
Why This Matters
A lower molecular weight for a fragment starting point provides more 'room' for chemical elaboration during hit-to-lead optimization, allowing for the addition of potency- and selectivity-conferring groups without exceeding the molecular weight limits for oral drug candidates (e.g., Lipinski's Rule of 5).
